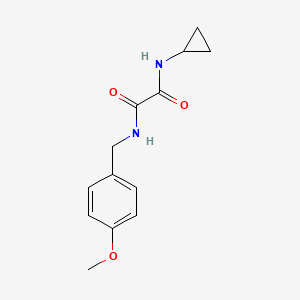
N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide
Übersicht
Beschreibung
N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPME is a member of the class of compounds known as N-acyl cyclic amides, which have been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. In
Wirkmechanismus
The mechanism of action of N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide has also been shown to induce DNA damage and oxidative stress, leading to the activation of apoptotic pathways.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide has been shown to possess a wide range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide has also been shown to possess potent antibacterial and antifungal activities, through the inhibition of bacterial and fungal cell wall synthesis. In addition, N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide has been shown to possess anti-inflammatory and antioxidant properties, through the inhibition of various cellular pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide is its potent therapeutic potential, particularly in cancer research and bacterial and fungal infections. N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide is its potential toxicity, particularly at high doses. Further research is needed to determine the optimal dosage and administration of N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide for therapeutic applications.
Zukünftige Richtungen
There are several future directions for N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide research, including the exploration of its potential therapeutic applications in other diseases, such as inflammatory diseases and neurodegenerative diseases. Further research is also needed to determine the optimal dosage and administration of N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide for therapeutic applications, as well as its potential toxicity and side effects. In addition, the development of novel synthesis methods and analogs of N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, bacterial infections, and fungal infections. In cancer research, N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide has been shown to inhibit the growth of tumors in vitro and in vivo, through the induction of apoptosis and cell cycle arrest. In bacterial and fungal infections, N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide has been shown to possess potent antibacterial and antifungal activities, through the inhibition of bacterial and fungal cell wall synthesis.
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-11-6-2-9(3-7-11)8-14-12(16)13(17)15-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIDKPBSYGBKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N'-(4-methoxybenzyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



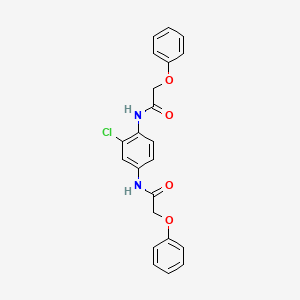

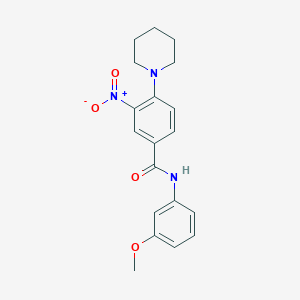
![2-amino-4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4070323.png)
![N-(2,4-difluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4070334.png)
![2-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-4-nitroaniline](/img/structure/B4070335.png)
![2-methyl-N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4070343.png)
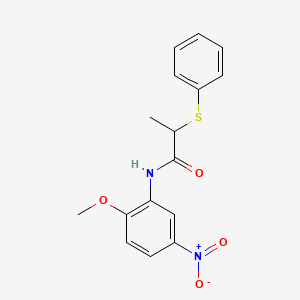
![5-(4-chlorophenyl)-4-[(2-furylmethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B4070380.png)
![2-({3-[(4-chlorophenyl)amino]-2-hydroxypropyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4070391.png)
![3-[1-(4-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4070395.png)
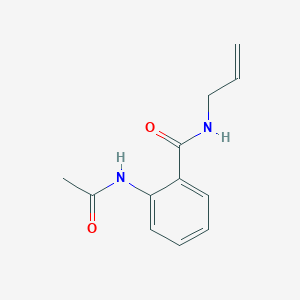
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4070403.png)
![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-2-naphthylacetamide](/img/structure/B4070407.png)